molecular formula C12H13NO B13245122 2-(3-Methylphenyl)-3-oxopentanenitrile

2-(3-Methylphenyl)-3-oxopentanenitrile

Cat. No.: B13245122
M. Wt: 187.24 g/mol
InChI Key: NVRFEOYNZOHKPC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-3-oxopentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-methylphenyl group at the second carbon and a ketone group at the third carbon. Such methods often employ catalysts like pyridine or protonating agents to facilitate cyclization or amidation, as observed in the synthesis of structurally related benzimidazoles and diamides .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(3-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3

InChI Key

NVRFEOYNZOHKPC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

LiHMDS-Mediated Synthesis from Amides

A general protocol for β-ketonitriles involves reacting tertiary amides with acetonitrile using lithium hexamethyldisilazide (LiHMDS) as a base. This method, adapted from, proceeds via deprotonation and nucleophilic substitution:

  • Procedure :
    • Combine N-methylbenzamide (1.0 equiv) with LiHMDS (1.2 equiv) in toluene.
    • Add methyl iodide (1.5 equiv) to methylate the amide.
    • Introduce acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv).
    • Stir under argon for 15 hours, followed by quenching with NH₄Cl and purification via column chromatography.
  • Yield : ~65–72% for analogous aryl-β-ketonitriles.
  • Applicability : Substituting N-methylbenzamide with 3-methylphenyl-substituted amides could yield the target compound.

Sulfoxonium Ylide Cyanidation

A high-yielding route from utilizes sulfoxonium ylides and cyanating agents:

  • Procedure :
    • React dimethylsulfoxonium methylide with 3-methylbenzoyl chloride to form a sulfoxonium ylide intermediate.
    • Treat the ylide with trimethylsilyl cyanide (TMSCN) in aqueous conditions.
    • Isolate the product via extraction and silica gel chromatography.
  • Yield : Up to 96% for structurally similar nitriles.
  • Advantage : Water-tolerant conditions enhance scalability.

Ester Hydrolysis and Nitrile Formation

Patent CN103508890A outlines a two-step process for β-ketonitriles:

  • Ester Synthesis :
    • Cyclopentanone, morpholine, and acrylate react under reflux to form 3-(2-oxocyclopentyl)-propionic ester.
    • Conditions : Toluene solvent, 85°C, 4-hour acrylate addition.
  • Nitrile Formation :
    • Hydrolyze the ester with NaOH/MeOH, followed by treatment with cyanating agents (e.g., KCN).
  • Yield : ~90% for ester-to-acid conversion.
  • Modification : Replacing cyclopentanone with 3-methylphenylacetyl chloride could yield the desired nitrile.

Direct Cyanation of Ketones

A less common but efficient method involves the cyanation of preformed ketones:

  • Procedure :
    • React 3-methylphenylacetone with cyanogen bromide (BrCN) in the presence of a Lewis acid (e.g., AlCl₃).
    • Purify via distillation or recrystallization.
  • Challenges : Requires stringent control of stoichiometry to avoid over-cyanation.

Comparative Data Table

Method Starting Material Key Reagents Yield Source
LiHMDS-Mediated Tertiary amide LiHMDS, CH₃CN 65–72%
Sulfoxonium Ylide Acyl chloride TMSCN, H₂O ≤96%
Ester Hydrolysis Cyclopentanone derivative NaOH, KCN ~90%
Direct Cyanation 3-Methylphenylacetone BrCN, AlCl₃ N/A*

*Yields for direct cyanation are unreported in available literature but theoretically viable.

Critical Analysis

  • Method 2 () offers the highest yields and operational simplicity, making it the most promising route.
  • Method 1 () is versatile but requires inert conditions and costly reagents.
  • Patent-based approaches (,) emphasize scalability but may need optimization for nitrile group introduction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: 2-(3-Methylphenyl)-3-oxopentanoic acid.

    Reduction: 2-(3-Methylphenyl)-3-aminopentanenitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methylphenyl)-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-3-oxopentanenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers. The ketone group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis. The aromatic ring can participate in π-π interactions, influencing the compound’s binding to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(3-Methylphenyl)-3-oxopentanenitrile, differing primarily in substituents or functional groups, which significantly influence their physicochemical properties and applications.

Structural Analogs and Their Properties

Compound Name CAS Registry No. Molecular Formula Molar Mass (g/mol) Key Substituents/Features
2-(3-Methylphenyl)-3-oxopentanenitrile (Target Compound) Not Provided C₁₂H₁₃NO 187.24* 3-methylphenyl, ketone, nitrile
2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile 1024671-38-2 C₁₅H₁₇ClN₂OS 308.83 Chlorophenyl, methylthio, dimethyl groups
(2Z)-2-{[(3-Ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile 1024617-87-5 C₁₅H₂₂N₂O 246.36 Ethylpentynyl, dimethyl groups, alkyne moiety
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Not Provided C₁₁H₁₅NO 177.25 3-methylphenyl, methylamino, ketone

Notes:

  • *Estimated molar mass for the target compound based on molecular formula.
  • The alkyne moiety in introduces conjugation effects, which may alter stability and electronic properties.

Research Findings and Computational Insights

  • DFT Studies : Frontier molecular orbital (FMO) analysis of precursor compounds (e.g., diamides/benzimidazoles in ) reveals that electron-withdrawing groups (e.g., nitriles) lower LUMO energy, enhancing electrophilicity. This suggests that the target compound’s nitrile group may facilitate nucleophilic attack in synthetic pathways.
  • Thermodynamic Stability : Compounds with bulky substituents (e.g., dimethyl groups in and ) exhibit higher thermal stability due to steric hindrance, as observed in analogous systems .

Biological Activity

2-(3-Methylphenyl)-3-oxopentanenitrile is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(3-Methylphenyl)-3-oxopentanenitrile is C12H13NC_{12}H_{13}N with a ketone functional group and a nitrile group. The presence of a 3-methylphenyl substituent significantly influences its reactivity and biological properties. The compound's structure can be summarized as follows:

Component Description
Backbone Pentanenitrile
Functional Groups Ketone (C=O) and Nitrile (C≡N)
Substituents 3-Methylphenyl group at the 2-position

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 2-(3-Methylphenyl)-3-oxopentanenitrile are still being explored, but insights can be drawn from related compounds.

Antitumor Activity

Compounds featuring ketone functionalities have been studied for their antitumor effects. Research indicates that similar structures can act as inhibitors of various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The specific mechanisms through which 2-(3-Methylphenyl)-3-oxopentanenitrile may exert such effects remain to be elucidated.

Case Studies and Experimental Findings

  • Synthesis and Characterization : A study focused on synthesizing various derivatives, including those similar to 2-(3-Methylphenyl)-3-oxopentanenitrile, highlighted the importance of structural modifications in enhancing biological activity . Techniques such as NMR and IR spectroscopy were employed to confirm the structures.
  • In Vitro Assays : Preliminary in vitro assays suggested that compounds with similar structural features could inhibit growth in pathogenic fungi. For example, azomethine derivatives were evaluated for their antifungal activity against certified strains, indicating a promising avenue for further research .
  • Mechanism of Action : Research into related compounds has revealed that they may interact with specific biological targets, such as inhibiting protein kinases involved in cell signaling pathways . Understanding these interactions could provide insights into the potential therapeutic applications of 2-(3-Methylphenyl)-3-oxopentanenitrile.

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